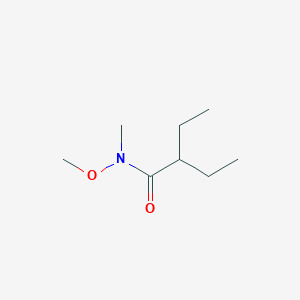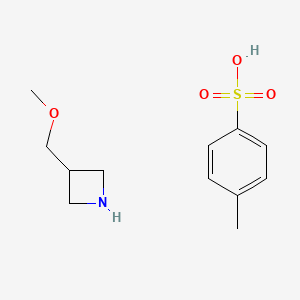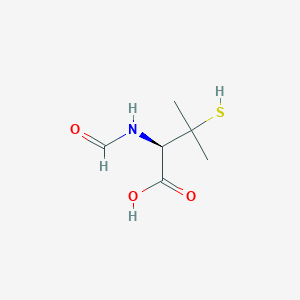
2-ethyl-N-methoxy-N-methylbutanamide
Vue d'ensemble
Description
2-Ethyl-N-methoxy-N-methylbutanamide, also known as EMMBA, is a versatile and important molecule in the field of medicinal chemistry. Its ability to act as both a substrate and an enzyme inhibitor has made it a valuable tool for researchers in both pharmaceutical and biotechnology industries. EMMBA has been used in a variety of scientific applications, including drug discovery, enzyme inhibition, and protein engineering.
Applications De Recherche Scientifique
2-ethyl-N-methoxy-N-methylbutanamide is used in a variety of scientific research applications. It is used as an inhibitor of enzymes, such as acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the body. 2-ethyl-N-methoxy-N-methylbutanamide is also used to study the structure and function of proteins, as it can bind to the active sites of proteins, inhibiting their activity. Additionally, 2-ethyl-N-methoxy-N-methylbutanamide has been used in the development of new drugs, as it can be used to study the interactions between drugs and their targets.
Mécanisme D'action
2-ethyl-N-methoxy-N-methylbutanamide works by binding to the active sites of enzymes, inhibiting their activity. It can also bind to the active sites of proteins, inhibiting their activity. Additionally, 2-ethyl-N-methoxy-N-methylbutanamide can act as a substrate for certain enzymes, allowing them to catalyze reactions.
Biochemical and Physiological Effects
2-ethyl-N-methoxy-N-methylbutanamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the body. Additionally, 2-ethyl-N-methoxy-N-methylbutanamide has been found to inhibit the activity of certain proteins, such as the enzyme cyclooxygenase-2, which is responsible for the production of prostaglandins. It has also been found to have anti-inflammatory effects, as it can inhibit the activity of certain pro-inflammatory proteins.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethyl-N-methoxy-N-methylbutanamide has a variety of advantages and limitations when used in lab experiments. One of the main advantages of 2-ethyl-N-methoxy-N-methylbutanamide is its ability to act as both an inhibitor and a substrate in enzyme reactions. This allows researchers to study the interactions between enzymes and their substrates. Additionally, 2-ethyl-N-methoxy-N-methylbutanamide is relatively stable, allowing it to be used in a variety of experiments. However, one of the main limitations of 2-ethyl-N-methoxy-N-methylbutanamide is its relatively low solubility in water, which can make it difficult to use in experiments.
Orientations Futures
2-ethyl-N-methoxy-N-methylbutanamide has a variety of potential future applications in the field of medicinal chemistry. One potential application is the development of new drugs, as 2-ethyl-N-methoxy-N-methylbutanamide can be used to study the interactions between drugs and their targets. Additionally, 2-ethyl-N-methoxy-N-methylbutanamide could be used to study the structure and function of proteins, as it can bind to the active sites of proteins, inhibiting their activity. Finally, 2-ethyl-N-methoxy-N-methylbutanamide could be used to study the effects of enzyme inhibitors on the body, as it can inhibit the activity of certain enzymes.
Propriétés
IUPAC Name |
2-ethyl-N-methoxy-N-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-7(6-2)8(10)9(3)11-4/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUMFFMWWXUKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B3106306.png)
![Benzo[b]thiophene-2-acetic acid, 4,5,6,7-tetrahydro-4-oxo-](/img/structure/B3106314.png)


![[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol](/img/structure/B3106349.png)



